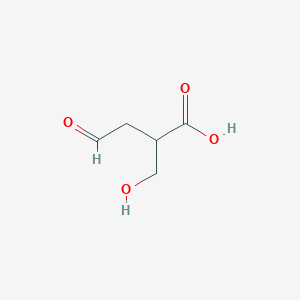

2-(Hydroxymethyl)-4-oxobutanoic acid

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H8O4 |

|---|---|

分子量 |

132.11 g/mol |

IUPAC 名称 |

2-(hydroxymethyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C5H8O4/c6-2-1-4(3-7)5(8)9/h2,4,7H,1,3H2,(H,8,9) |

InChI 键 |

QZXWGGGNYORFOK-UHFFFAOYSA-N |

SMILES |

C(C=O)C(CO)C(=O)O |

规范 SMILES |

C(C=O)C(CO)C(=O)O |

产品来源 |

United States |

Mechanistic Investigations of Biological Activities and Molecular Interactions

Enzyme Substrate and Inhibitor Studies

The interaction of 2-(hydroxymethyl)-4-oxobutanoic acid and related compounds with enzymes is crucial to understanding their biological roles. These studies reveal details about metabolic pathways and the potential for therapeutic intervention.

While direct studies on this compound are limited, research on related keto acids provides a framework for its potential interactions. For instance, 2-oxobutanoic acid, a structurally similar compound, is involved in the metabolism of several amino acids, propanoate, and C-5 branched dibasic acids. medchemexpress.com It is a degradation product of threonine and can be converted to propionyl-CoA, which subsequently enters the citric acid cycle. medchemexpress.com Another related compound, 4-hydroxy-2-oxobutanoic acid, is a short-chain keto acid, and its metabolism is also an area of interest. hmdb.ca The presence of a hydroxymethyl group in this compound suggests it may interact with enzymes that recognize hydroxylated or substituted keto acids. nih.gov

The specificity of enzymes for their substrates is a key determinant of metabolic pathway fidelity. However, some enzymes exhibit promiscuity, acting on a range of related molecules. For example, 4-hydroxy-2-oxovalerate aldolase (B8822740), an enzyme involved in the catabolism of L-leucine, can act on different hydroxy-oxoalkanoates. uniprot.org Similarly, 4-carboxy-4-hydroxy-2-oxoadipate aldolase (CHA aldolase) from Sphingobium sp. not only catalyzes the conversion of its primary substrate but also shows activity towards oxaloacetate. uniprot.org This suggests that enzymes within these metabolic pathways may also recognize and process this compound, although specific studies are needed to confirm this.

A significant area of research has been the design of inhibitors for enzymes like fumarylacetoacetate hydrolase (FAH), which is involved in tyrosine catabolism. nih.govnih.gov Deficiencies in FAH lead to the serious genetic disorder hereditary tyrosinemia type I. nih.govnih.gov While not directly involving this compound, studies on its phosphinoyl analogs provide critical insights into enzyme inhibition mechanisms.

Researchers have synthesized phosphinate mimics of the tetrahedral intermediate formed during the FAH-catalyzed reaction. nih.govnih.gov These mimics, such as 4-[(2-carboxyethyl)-hydroxyphosphinyl]-3-oxobutyrate (CEHPOBA) and 3-[(3-carboxy-2-oxopropyl)hydroxyphosphinyl]acrylate (COPHPAA), act as slow-onset, tight-binding inhibitors of FAH. nih.govnih.gov The high-resolution crystal structure of the FAH-CEHPOBA complex has revealed the precise interactions that determine the affinity of these inhibitors, offering a detailed view of the enzyme's active site and catalytic mechanism. nih.govnih.gov These findings demonstrate the potential for designing potent and specific enzyme inhibitors based on the structure of metabolic intermediates.

Table 1: Inhibitory Activity of Phosphinate Analogs against Fumarylacetoacetate Hydrolase (FAH)

| Inhibitor | Ki (nM) | Inhibition Mode |

|---|---|---|

| CEHPOBA | 41 | Slow-onset, tight-binding |

| COPHPAA | 12 | Slow-onset, tight-binding |

Modulation of Cellular Processes

Beyond direct enzyme interactions, there is interest in how keto acids and their derivatives can modulate broader cellular functions, such as lipid metabolism.

The ketogenic diet, which leads to the production of ketone bodies (a type of keto acid), has been studied for its effects on lipid metabolism. nih.govresearchgate.netnih.gov While some studies suggest that a ketogenic diet can improve glucose and lipid metabolism by enhancing fatty acid oxidation, others indicate potential negative effects like increased liver fat. researchgate.nethealthline.com The accumulation of lipids in hepatocytes, a condition known as steatosis, can be influenced by the balance of different fatty acids and the regulation of metabolic pathways. nih.govmdpi.commdpi.com For example, in cell culture models, exposure of HepG2 cells to a mixture of palmitic and linoleic acids led to a significant increase in triglycerides. nih.gov The influence of specific keto acids, such as this compound, on these processes is an area for future investigation.

The cellular effects of compounds are often mediated by their interaction with specific molecular targets. In the context of lipid metabolism, the p53 protein has been identified as a potential regulator. nih.gov Studies have shown that the anticancer agent doxorubicin (B1662922) can upregulate p53 expression and, in turn, downregulate genes associated with lipid synthesis in liver cells. nih.gov This suggests that compounds capable of modulating key cellular regulators could have a significant impact on metabolic diseases. While the specific cellular targets of this compound have not yet been identified, its structural features suggest potential interactions with proteins involved in metabolic control.

Structure-Activity Relationship (SAR) Studies of Derivatives

A thorough review of scientific databases reveals a lack of specific structure-activity relationship (SAR) studies for derivatives of this compound. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. The absence of such research for this particular molecule means that the contributions of its core structural features to any potential biological effects remain uncharacterized.

Impact of Substituents on Biological Activity

Currently, there are no published studies that systematically evaluate how the addition or modification of chemical substituents on the this compound scaffold influences its biological activity. Research in this area would typically involve the synthesis of a library of derivatives, for instance, by altering the hydroxymethyl group, the keto-functionality, or the carboxylic acid moiety. These derivatives would then be screened in various biological assays to determine how these changes affect a specific biological endpoint. The resulting data would be crucial for identifying pharmacophores—the essential structural features responsible for the compound's activity—and for designing more potent and selective molecules. Without this foundational research, the potential of this compound as a lead structure for drug discovery remains unexplored.

Stereoisomeric Effects on Biological Recognition

The this compound molecule contains a chiral center at the second carbon, meaning it can exist as two distinct stereoisomers (enantiomers). It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral molecule.

However, there is no available research that investigates the stereoisomeric effects of this compound on biological recognition. Such studies would involve the stereoselective synthesis or separation of the individual (R)- and (S)-enantiomers and their subsequent biological evaluation. Determining whether one enantiomer is more active than the other, or if they possess different activities altogether, is a critical step in the development of any chiral compound for therapeutic use. The lack of this information for this compound further underscores the preliminary stage of research into this compound.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation of 2-(hydroxymethyl)-4-oxobutanoic acid from complex matrices. High-Performance Liquid Chromatography and Gas Chromatography are the principal techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., HILIC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode, where a nonpolar stationary phase is paired with a polar mobile phase. For instance, a method for a structurally related compound, (2Z)-2,3-dichloro-4-oxobut-2-enoic acid, utilizes a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com Such methods are often scalable for preparative separation and suitable for pharmacokinetic studies. sielc.com

Hydrophilic Interaction Liquid Chromatography (HILIC), a variant of normal-phase HPLC, is particularly effective for highly polar compounds that are poorly retained in reversed-phase systems. nih.gov HILIC employs a polar stationary phase and a partially aqueous mobile phase, facilitating the separation of polar and ionic compounds such as amino acids, sugars, and organic acids. nih.gov The combination of HILIC with mass spectrometry (HILIC-MS) provides a powerful tool for the sensitive and specific analysis of polar metabolites in complex biological samples. nih.gov While direct studies on this compound using HILIC are not extensively detailed in the provided results, the principles of HILIC are well-suited for its analysis due to its polar functional groups (hydroxyl and carboxylic acid).

| Technique | Stationary Phase Example | Mobile Phase Example | Application Notes |

|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Water/Acid (e.g., Formic Acid) | Suitable for separation from less polar matrices and is MS-compatible. sielc.com |

| HILIC | Polar (e.g., silica, amide) | Acetonitrile/Aqueous Buffer | Ideal for retaining and separating highly polar compounds like organic acids. nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatization agents convert the polar hydroxyl and carboxylic acid groups into less polar and more volatile esters or ethers.

Although specific GC methods for this compound are not detailed in the provided search results, predicted GC-MS data for the related compound 4-hydroxy-2-oxobutanoic acid exists, suggesting the feasibility of this approach. hmdb.ca The analysis would involve injection of the derivatized sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both identification and quantification.

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and quantification of this compound, providing detailed information about its molecular structure and concentration.

Mass Spectrometry (MS, ESI-MS, ESI-MS-MS, HRMS) for Identification and Quantification

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar and thermally labile molecules like this compound. chromatographyonline.com In negative ion mode ESI-MS, the molecule can be deprotonated to form a pseudomolecular anion, which can be readily monitored. chromatographyonline.com

Tandem Mass Spectrometry (MS/MS) provides enhanced selectivity and structural information by isolating a precursor ion and subjecting it to fragmentation. This is invaluable for unambiguous identification and quantification in complex matrices. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule, further confirming its identity. rsc.orgtaylorandfrancis.com The exact mass of this compound is 132.04225873 Da, a value that can be precisely measured by HRMS. nih.gov

| Technique | Ionization Mode | Key Information Provided |

|---|---|---|

| ESI-MS | Negative | Molecular weight confirmation ([M-H]⁻). chromatographyonline.com |

| ESI-MS/MS | Negative | Structural fragments for specific identification and quantification. chromatographyonline.com |

| HRMS | N/A | Precise mass for elemental composition determination. rsc.orgnih.gov |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Tracer Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. taylorandfrancis.comethernet.edu.et Both ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework of this compound.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons of the hydroxymethyl group, the methine proton, and the methylene (B1212753) protons adjacent to the aldehyde.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. researchgate.net The spectrum of this compound would exhibit characteristic chemical shifts for the carboxylic acid carbon, the aldehyde carbon, the carbon bearing the hydroxyl group, and the other aliphatic carbons.

While specific experimental NMR data for this compound is not available in the search results, data for structurally similar compounds like 2-hydroxy-2,3-dimethyl-4-oxobutanoic acid demonstrates the power of NMR in identifying diastereomers and observing hydrated forms in solution. rsc.org NMR is also instrumental in tracer studies, where isotopically labeled compounds (e.g., with ¹³C) are used to follow metabolic pathways.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netthermofisher.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. wiley.com

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the following functional groups:

O-H stretch: A broad band typically in the region of 3500-3200 cm⁻¹ for the hydroxyl group and the carboxylic acid.

C=O stretch: A strong, sharp band around 1760-1690 cm⁻¹ for the carboxylic acid and another around 1740-1720 cm⁻¹ for the aldehyde.

C-O stretch: Bands in the 1320-1210 cm⁻¹ and 1200-1000 cm⁻¹ regions corresponding to the carboxylic acid and alcohol, respectively.

C-H stretch: Absorptions around 3000-2850 cm⁻¹ for the aliphatic C-H bonds.

A comparative study on similar dihydroxy-based carboxylic acids highlighted how hydrogen bonding affects the position of the C=O stretching frequency. nih.gov

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Hydroxyl (O-H) | 3500-3200 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1760-1690 (strong) | Stretching |

| Aldehyde (C=O) | 1740-1720 (strong) | Stretching |

| Alcohol (C-O) | 1200-1000 | Stretching |

Derivatization Strategies for Enhanced Detection

The chemical structure of this compound contains a carboxylic acid, a primary hydroxyl group, and an aldehyde group. nih.gov These polar functional groups result in low volatility, making direct analysis by gas chromatography (GC) difficult. Chemical derivatization is therefore a critical step to increase volatility, improve thermal stability, and enhance chromatographic peak shape for GC-based analysis. nih.govjfda-online.com For liquid chromatography-mass spectrometry (LC-MS), derivatization can be employed to improve ionization efficiency and chromatographic retention on reverse-phase columns. nih.govmdpi.com

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

The primary goal of derivatization for GC-MS is to convert the non-volatile analyte into a volatile derivative. jfda-online.com This is typically achieved by reacting the active hydrogen atoms in the hydroxyl and carboxylic acid groups.

Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl and carboxyl groups. jfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov This process effectively masks the polarity of the functional groups, significantly increasing the volatility of the compound. The aldehyde group may also react to form a TMS-enol ether.

Acylation: This method introduces an acyl group, often a perfluoroacyl group, which enhances volatility and can dramatically improve detection sensitivity, especially with an electron capture detector (ECD). jfda-online.com Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or pentafluorobenzoyl chloride (PFBCl) react with the hydroxyl group. jfda-online.com

Esterification followed by Silylation/Acylation: A two-step approach can be used where the carboxylic acid is first converted to a more stable ester (e.g., a methyl ester using BF3-methanol). psu.edu Subsequently, the remaining hydroxyl group can be derivatized using silylation or acylation reagents. This can provide stable derivatives with excellent chromatographic properties.

The choice of derivatization reagent depends on the specific analytical requirements, such as the need for stability or enhanced sensitivity for trace analysis. psu.edu

Interactive Data Table: Potential Derivatization Reagents for GC-MS Analysis

| Functional Group Targeted | Derivatization Method | Reagent | Resulting Derivative | Key Advantages |

| Carboxylic Acid, Hydroxyl | Silylation | BSTFA + TMCS | Trimethylsilyl (TMS) ester and ether | Forms stable and volatile products suitable for GC-MS. nih.gov |

| Primary/Secondary Amines, Hydroxyl | Acylation | MBTFA | Trifluoroacetamide | Mild reaction conditions with inert, volatile by-products. jfda-online.com |

| Carboxylic Acid | Esterification | BF3 in Methanol | Methyl ester | Creates stable esters with good chromatographic characteristics. psu.edu |

| Hydroxyl, Phenol, Amine | Acylation | Pentafluorobenzoyl chloride (PFBCl) | Pentafluorobenzoyl ester | Highly reactive; forms derivatives with high ECD sensitivity. jfda-online.com |

For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:

While derivatization is not always mandatory for LC-MS, it can be used to enhance performance. For polar molecules like this compound that may have poor retention on common reversed-phase columns, derivatization can improve chromatographic separation. nih.gov Furthermore, certain derivatizing agents can introduce a readily ionizable moiety, increasing sensitivity in mass spectrometry detection, particularly with electrospray ionization (ESI). nih.govmdpi.com For instance, reagents that introduce a permanently charged group or a moiety with high proton affinity can significantly boost the signal in positive-ion ESI-MS. nih.gov

Application in Metabolomics and Tracing Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system, providing a functional readout of the cellular state. nih.govnih.gov Analytical platforms such as GC-MS and LC-MS are central to these studies. nih.govfrontiersin.org

Despite the capabilities of modern metabolomics, a review of the scientific literature indicates that this compound is not commonly reported as an identified metabolite in untargeted metabolomics studies of human or other mammalian systems. While numerous keto acids and hydroxy acids are known to be integral parts of central carbon metabolism and other pathways, the specific role and presence of this particular isomer are not well-documented. hmdb.canih.gov

For example, related compounds such as 2-keto-4-hydroxybutyric acid have been identified as key intermediates in engineered metabolic pathways for the biosynthesis of fine chemicals, demonstrating that structurally similar molecules are biologically relevant. rsc.org Furthermore, metabolomics studies frequently identify a wide range of organic acids, including hydroxy acids and keto acids, as important biomarkers in various physiological and pathological states. nih.govnih.gov

The lack of detection in broad metabolomic screens could be due to several factors:

Low Endogenous Concentration: The compound may be present at levels below the detection limits of standard untargeted methods.

Instability: The compound might be chemically unstable under standard extraction and analysis conditions.

Chromatographic or Mass Spectrometric Behavior: It may co-elute with more abundant metabolites or exhibit poor ionization, making it difficult to distinguish and identify without targeted methods.

Metabolic Obscurity: It may be a minor or transient metabolite not central to the pathways typically investigated.

Therefore, while the analytical tools exist, there is currently a gap in the literature regarding the application of this compound in metabolomics or as a tracer in metabolic studies. Future targeted analyses, perhaps using synthesized standards and optimized derivatization-based LC-MS/MS methods, would be required to definitively determine its presence and potential biological significance. nih.gov

Future Research Directions and Translational Potential

Exploration of Novel Biosynthetic Routes

The biosynthesis of 2-(Hydroxymethyl)-4-oxobutanoic acid is not well-established, presenting a significant opportunity for discovery. Future research will likely focus on identifying and characterizing enzymatic pathways capable of its production. This could involve exploring the substrate promiscuity of known enzymes, such as hydroxylases or aldolases, that act on structurally similar metabolites like α-ketoglutarate. Genome mining of microorganisms from diverse environments may also uncover novel enzymatic cascades for its synthesis. A key goal will be to engineer microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, for the efficient and sustainable bio-production of this compound, thereby providing a renewable alternative to traditional chemical synthesis.

Development of Next-Generation Synthetic Strategies

Current synthetic routes to this compound can likely be improved in terms of efficiency, stereoselectivity, and environmental impact. The development of next-generation synthetic strategies is a critical area of future research. This includes the design of novel catalytic systems, such as asymmetric organocatalysis or transition-metal catalysis, to control the stereochemistry at the chiral center. Flow chemistry approaches could also be explored to enable safer, more scalable, and continuous production. Furthermore, the development of chemo-enzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, holds considerable promise for creating highly pure enantiomers of the compound for biological evaluation.

Elucidation of Undiscovered Biological Roles

The structural similarity of this compound to key metabolic intermediates suggests that it may possess currently unknown biological roles. A pivotal direction for future research will be to investigate its interaction with various cellular pathways. Metabolomics studies could be employed to screen for the presence of this compound in different biological systems and to understand its endogenous function if any. Research could also explore its potential as a signaling molecule or as a modulator of enzyme activity, particularly for enzymes involved in amino acid metabolism and the citric acid cycle. Unraveling these fundamental biological functions is a prerequisite for understanding its potential therapeutic or biotechnological applications.

Design of Targeted Chemical Probes and Enzyme Modulators

To dissect the potential biological functions of this compound, the development of targeted chemical probes is essential. These probes, which could be fluorescently labeled or biotinylated derivatives, would enable researchers to visualize the compound's subcellular localization and identify its protein binding partners. Furthermore, based on its structure, medicinal chemists can design and synthesize analogs of this compound to act as specific modulators of target enzymes. These modulators could be invaluable tools for studying enzyme function and could represent starting points for the development of new therapeutic agents.

Advancements in Analytical Detection and Quantification for Complex Matrices

As research into the biological roles and biosynthetic production of this compound progresses, the need for sensitive and accurate analytical methods for its detection and quantification will become paramount. Future work should focus on developing robust analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for its measurement in complex biological matrices like cell culture media, fermentation broths, and tissue extracts. The synthesis of isotopically labeled internal standards will be crucial for ensuring the accuracy of these quantitative methods.

Potential in Biomaterial Development and Industrial Bioprocesses

The bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an attractive building block for the synthesis of novel polymers and biomaterials. Future research could explore its use in the creation of biodegradable polyesters with tailored physical and chemical properties. These materials could find applications in drug delivery, tissue engineering, and sustainable packaging. In the realm of industrial bioprocesses, engineered microorganisms that produce this compound could be utilized in biorefineries to convert renewable feedstocks into valuable platform chemicals, contributing to a more sustainable chemical industry.

Research Findings Summary

| Research Area | Key Objectives | Potential Methodologies | Anticipated Outcomes |

| Novel Biosynthetic Routes | Identify and characterize enzymatic pathways for production. | Genome mining, enzyme engineering, metabolic engineering. | Sustainable and efficient microbial production systems. |

| Next-Generation Synthesis | Improve efficiency, stereoselectivity, and sustainability of synthesis. | Asymmetric catalysis, flow chemistry, chemo-enzymatic methods. | Scalable and environmentally friendly production of enantiopure compound. |

| Undiscovered Biological Roles | Investigate interactions with cellular pathways and potential signaling functions. | Metabolomics, proteomics, cell-based assays. | Understanding of its fundamental biological significance. |

| Chemical Probes & Modulators | Develop tools to study biological function and modulate enzyme activity. | Organic synthesis, medicinal chemistry, biochemical assays. | Tools for target identification and validation, potential therapeutic leads. |

| Analytical Detection | Create sensitive and accurate quantification methods. | LC-MS, GC-MS, synthesis of internal standards. | Robust methods for measurement in complex biological samples. |

| Biomaterial & Bioprocesses | Utilize as a building block for polymers and a platform chemical. | Polymer chemistry, fermentation technology, process optimization. | Novel biodegradable materials and sustainable chemical production. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(hydroxymethyl)-4-oxobutanoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen condensation or Michael addition. For example, substituted 4-oxobutanoic acids are often prepared using maleic anhydride in Friedel-Crafts acylation (analogous to methods in ). Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield. For instance, propionic anhydride facilitates intramolecular cyclization in similar compounds, as seen in hydrazono-4-oxobutanoic acid derivatives .

- Key Parameters : Monitor pH (acidic conditions favor ketone stability) and use catalysts like Lewis acids for regioselectivity.

Q. How can spectroscopic techniques (NMR, IR) differentiate this compound from structurally similar analogs?

- Methodology :

- NMR : The hydroxylmethyl (-CH2OH) group shows distinct proton signals at δ 3.5–4.0 ppm (split due to coupling with adjacent groups). The ketone (C=O) at C4 does not protonate but affects neighboring carbons in 13C NMR (δ ~205–210 ppm) .

- IR : Strong absorption bands at ~1700 cm⁻¹ (ketone C=O) and ~3200–3500 cm⁻¹ (hydroxyl O-H stretch) confirm functional groups. Compare with analogs lacking the hydroxymethyl group (e.g., 4-oxobutanoic acid derivatives) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodology : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane gradient). Recrystallization in ethanol-water mixtures improves purity, leveraging the compound’s moderate solubility in polar solvents. HPLC with a C18 column and UV detection (λ = 254 nm) can resolve impurities from structurally related byproducts .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the compound’s reactivity in biological systems compared to other 4-oxobutanoic acid derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : The hydroxymethyl group enhances hydrogen-bonding capacity, affecting interactions with enzymes (e.g., dehydrogenases). Compare inhibition assays of this compound with non-hydroxylated analogs (e.g., 4-phenyl-4-oxobutanoic acid) using enzyme kinetics (Km/Vmax analysis) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron density shifts at the ketone group due to the hydroxymethyl substituent, altering nucleophilic attack sites .

Q. What experimental approaches validate the anti-inflammatory or antiproliferative activity of this compound?

- Methodology :

- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (ELISA). For antiproliferative effects, conduct MTT assays on adenocarcinoma cell lines (e.g., HT-29), comparing IC50 values to controls .

- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and ROS detection via fluorescent probes (e.g., DCFH-DA) clarify pathways .

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodology :

- Controlled Replication : Standardize solvent systems (e.g., PBS at pH 7.4 vs. DMSO) and temperature. Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC-MS monitoring identify degradation products (e.g., oxidation of hydroxymethyl to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。